molecular formula C2HCl3O B1216628 Chloral CAS No. 75-87-6

Chloral

Cat. No.: B1216628
CAS No.: 75-87-6
M. Wt: 147.38 g/mol
InChI Key: HFFLGKNGCAIQMO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloral, also known as this compound Hydrate, is a sedative and hypnotic drug . The primary target of this compound is the central nervous system . It acts as a depressant, with its effects primarily manifesting as sedation .

Mode of Action

This compound is rapidly metabolized in the body to form an active metabolite, Trichloroethanol . This metabolite exerts barbiturate-like effects on Gamma-aminobutyric acid (GABA) receptors . GABA receptors are inhibitory neurotransmitters in the brain, and their activation leads to a decrease in nerve cell activity. This results in sedative effects, reducing anxiety and promoting sleep .

Biochemical Pathways

The biochemical pathway of this compound involves its metabolism by the liver and erythrocytes to form Trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of this compound Hydrate and Trichloroethanol to Trichloroacetic acid in the liver and kidneys also occurs to a lesser extent .

Pharmacokinetics

This compound Hydrate exhibits good bioavailability as it is rapidly absorbed in the gastrointestinal tract following oral or rectal administration . It is metabolized by the liver and erythrocytes to form Trichloroethanol, which is an active metabolite . This compound Hydrate and its active metabolite, Trichloroethanol, have been detected in cerebrospinal fluid, umbilical cord blood, fetal blood, and amniotic fluid .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA receptors, leading to decreased nerve cell activity . This results in sedative effects, reducing anxiety and promoting sleep . In addition, Trichloroethanol, the active metabolite of this compound, has been found to modulate tetrodotoxin-resistant Na+ channels in rat nociceptive neurons, potentially contributing to this compound’s analgesic efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be influenced by factors such as the patient’s overall health status, other medications they may be taking, and their individual metabolic response to the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroacetaldehyde can be synthesized through the chlorination of acetaldehyde in the presence of hydrochloric acid . The reaction is catalyzed by antimony trichloride and involves the following steps:

Industrial Production Methods: In industrial settings, trichloroacetaldehyde is produced by chlorinating ethanol or acetaldehyde. The reaction mixture is distilled to separate this compound hydrate, which is then dehydrated to obtain trichloroacetaldehyde . This method is efficient and yields high-purity trichloroacetaldehyde .

Chemical Reactions Analysis

Types of Reactions: Trichloroacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,2,2-trichloroacetaldehyde
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InChI

InChI=1S/C2HCl3O/c3-2(4,5)1-6/h1H
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InChI Key

HFFLGKNGCAIQMO-UHFFFAOYSA-N
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Canonical SMILES

C(=O)C(Cl)(Cl)Cl
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Molecular Formula

C2HCl3O
Record name TRICHLOROACETALDEHYDE
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Related CAS

25154-92-1
Record name Acetaldehyde, 2,2,2-trichloro-, homopolymer
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DSSTOX Substance ID

DTXSID7024744
Record name Chloral
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Molecular Weight

147.38 g/mol
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Physical Description

Trichloroacetaldehyde appears as a colorless oily liquid with a penetrating odor. Reacts with water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion and inhalation. Used to make pesticides., Liquid, Colorless liquid with an irritating odor; [HSDB] Odor is pungent and irritating; [MSDSonline]
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Record name Acetaldehyde, 2,2,2-trichloro-
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Boiling Point

208 °F at 760 mmHg (NTP, 1992), 97.8 °C at 760 mm Hg
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Flash Point

167 °F (NTP, 1992), 75 °C
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Solubility

Reaction (NTP, 1992), Freely soluble in water forming chloral hydrate, Soluble in ethanol, ether, Soluble in chloroform, In water, 8.3X10+6 mg/L at 25 °C
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Density

1.51 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.510 at 20 °C/4 °C; 1.404 at 25 °C/4 °C
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Vapor Density

5.1 (Air = 1)
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Vapor Pressure

35 mmHg at 68 °F ; 40 mmHg at 68.4 °F; 760 mmHg at 207.9 °F (NTP, 1992), 50.0 [mmHg], VP: 35 mm Hg at 20 °C, 50 mm Hg at 25 °C
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Mechanism of Action

CHLORAL HYDRATE HAS CNS DEPRESSANT EFFECTS ... MECHANISM OF ACTION OF DRUG IS NOT COMPLETELY KNOWN. CNS DEPRESSANT EFFECT ... IS BELIEVED TO BE CHIEFLY DUE TO ITS METABOLITE, TRICHLOROETHANOL ... /CHLORAL HYDRATE/
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Impurities

Technical-grade chloral ranges in purity from 94 to 99 wt %, with water being the main impurity. Other impurities sometimes present are chloroform, hydrogen chloride, dichloroacetaldehyde, and phosgene.
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Color/Form

Colorless, mobile, oily liquid

CAS No.

75-87-6
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Melting Point

-71.5 °F (NTP, 1992), -57.5 °C
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Synthesis routes and methods I

Procedure details

As a result of their studies on the process, Kondo, Suda and Tunemoto found that it was possible to obtain the 2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol adduct in almost quantitative yield by reacting chloral with N-hydrocarbylpyrrole at from -10° C. to about 36° C. without using a Lewis acid catalyst such as zinc chloride. As reported in their above referred to co-pending application, it was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, they found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. They further report that among these three acids p-toluenesulfonic acid appears more effective than the others and that in carrying out the process in the presence of a protonic acid added preferably in the form of an organic acid or a cation exchange resin, the adduct (i.e., the 2,2,2-trichloro-(N-hydrocarbylpyrryl-2)-ethanol) has been readily formed in almost quantitative yield.
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Synthesis routes and methods II

Procedure details

In the first process of this invention, it is essential to react the pyrrole reactant with trihaloacetaldehyde to produce the adduct (II). 1-Methyl-2-(2',2',2'-trihalo-1'-hydroxyethyl)pyrrole (Formula (II); R=methyl) obtained using 1-methylpyrrole in this process is a known compound, and as to its synthetic method, it has been reported that 1-methylpyrrole is reacted with freshly distilled chloral in the presence of molecular quantities of zinc chloride, a Lewis acid [R. C. Blinn et al., J. Amer. Chem. Soc., 76, 37 (1954)]. However, it is difficult to use this process in industrial scale because the yield is very low such as only 26.5%. As a result of further studies on this process, the present inventors have found that it is possible to obtain the compound of the formula (II) in almost quantitative yield, by treating the reactants at from -10° C. to room temperature, without using added catalysts such as Lewis acid and the like. It was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, the present inventors have found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. Among these three acids, p-toluene-sulfonic acid presently appears even more effective than the others. By conducting the process in the presence of a protonic acid added preferably in the form of either an organic acid or a cation exchange resin (e.g., Amberlyst), the adduct has been readily formed in almost quantitative yield.
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Retrosynthesis Analysis

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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Chloral

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.